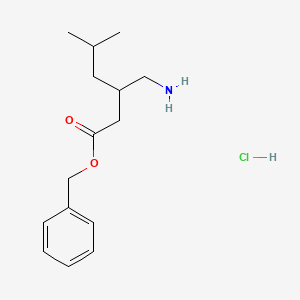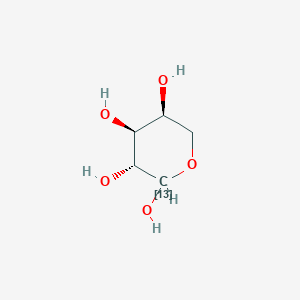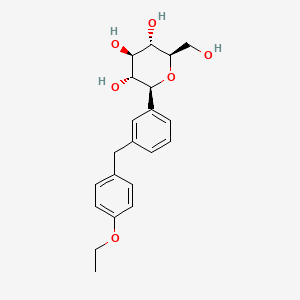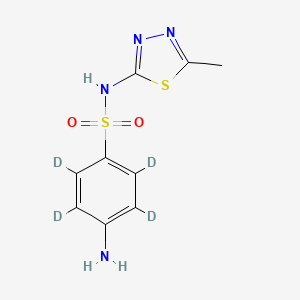
Sulfo-N-succinimidyl oleate sodium
Overview
Description
Sulfo-N-succinimidyl oleate sodium, also known as SSO, is a long-chain fatty acid that inhibits fatty acid transport into cells . It is a potent and irreversible inhibitor of the mitochondrial respiratory chain . SSO binds the CD36 receptor on the surface of microglia .
Molecular Structure Analysis
The molecular formula of Sulfo-N-succinimidyl oleate sodium is C22H36NNaO7S . Its molecular weight is 481.58 .Chemical Reactions Analysis
Sulfo-N-succinimidyl oleate sodium is known to inhibit the mitochondrial respiratory chain . It also inhibits CD36 mediated LCFA transport .Physical And Chemical Properties Analysis
Sulfo-N-succinimidyl oleate sodium is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL when warmed . The compound should be stored under desiccated conditions, under inert gas, and at a temperature of -20°C .Scientific Research Applications
Inhibition of Cellular Fatty Acid Uptake : SSO inhibits the uptake of long-chain fatty acids (LCFAs) into various cell types, such as rat adipocytes, type II pneumocytes, and cardiac myocytes. It specifically binds to the plasmalemmal fatty acid transporter FAT/CD36, which is a primary site of regulation of cellular LCFA utilization (Coort et al., 2002).
Labeling of Adipocyte Membranes : SSO has been used for covalent modification of isolated rat adipocytes. It inhibits fatty acid transport by about 70% without affecting cell integrity or fatty acid metabolism. The inhibition is specific to the fatty acid transport system (Harmon et al., 1991).
Mechanism of CD36 Inhibition : SSO binds lysine 164 on CD36, inhibiting uptake of fatty acids and oxidized low-density lipoproteins (oxLDL), and impacting calcium signaling. This finding is significant for understanding how fatty acids and oxLDL bind to CD36 (Kuda et al., 2013).
Inhibition of Mitochondrial Respiratory Chain : SSO not only inhibits LCFA oxidation but also affects the oxidation of flavoprotein- and NADH-dependent substrates, indicating a direct effect on the mitochondrial respiratory chain, particularly on complex III (Drahota et al., 2010).
Role in Mitochondrial Long Chain Fatty Acid Uptake : SSO affects the uptake of long-chain fatty acids by mitochondria, suggesting a role for FAT/CD36 in this process. The data indicate that FAT/CD36 is involved in mitochondrial fatty acid uptake and demonstrates system flexibility in matching FAT/CD36 content with an increased capacity for fatty acid oxidation (Campbell et al., 2004).
Impact on Astrocyte Inflammatory Response : SSO can inhibit the pro-inflammatory response of astrocytes to fatty acids. This effect was observed at low concentrations of oleic acid, indicating that SSO can downregulate early increases in IL-8 expression in normal human astrocytes (Dobri et al., 2022).
Fatty Acid-Induced Glucagon-like Peptide-1 Secretion : SSO has been used to study the role of fatty acid transport proteins in oleic acid-induced glucagon-like peptide-1 secretion from murine intestinal L cells, demonstrating the importance of these proteins in this process (Poreba et al., 2012).
Acute Regulation of Fatty Acid Uptake : SSO fully blocks the contraction-induced increase in palmitate uptake in muscle cells, suggesting that fatty acid uptake is subject to short-term regulation and involves the translocation of FAT/CD36 from intracellular stores to the sarcolemma (Bonen et al., 2000).
Role in Raft-dependent LCFA Uptake : Research indicates that FAT/CD36 mediates raft-dependent LCFA uptake in 3T3-L1 adipocytes. Plasma membrane lipid rafts might regulate LCFA uptake by controlling the surface availability of FAT/CD36 (Pohl et al., 2004).
Mechanism of Action
Sulfo-N-succinimidyl oleate sodium irreversibly binds to CD36, a multifunctional glycoprotein that facilitates long-chain fatty acid uptake by cardiomyocytes and adipocytes and uptake of oxidized low-density lipoproteins by macrophages . The compound targets the lysine 164 residue of the fatty acid binding site, observed in CD36 .
Future Directions
Sulfo-N-succinimidyl oleate sodium has been used as a cluster of differentiation 36 (CD36) blocker in Raw264.7 cells and bone marrow-derived macrophages . It has also been used as an irreversible inhibitor of CD36 in acute myeloid leukemia (AML) to monitor CD36 induced apoptosis . These applications suggest potential future directions for the use of this compound in biomedical research and therapeutics.
properties
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinimidyl Oleate Sodium | |
CAS RN |
135661-44-8 | |
| Record name | 2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B8084161.png)



![D-[UL-13C6]glucose](/img/structure/B8084181.png)


![4-[(2-Amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride](/img/structure/B8084239.png)


